N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 706773-60-6
VCID: VC4654061
InChI: InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-24-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19,21)
SMILES: CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Molecular Formula: C17H17N3O4S2
Molecular Weight: 391.46

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide

CAS No.: 706773-60-6

Cat. No.: VC4654061

Molecular Formula: C17H17N3O4S2

Molecular Weight: 391.46

* For research use only. Not for human or veterinary use.

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide - 706773-60-6

Specification

CAS No. 706773-60-6
Molecular Formula C17H17N3O4S2
Molecular Weight 391.46
IUPAC Name N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide
Standard InChI InChI=1S/C17H17N3O4S2/c1-20(2)26(22,23)13-8-9-14-15(10-13)25-17(18-14)19-16(21)11-24-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,18,19,21)
Standard InChI Key RYUZEVQNXLJFRA-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3

Introduction

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide is a complex organic compound belonging to the class of benzothiazole derivatives. It features a benzothiazole ring, a dimethylsulfamoyl group, and a phenoxyacetamide moiety, which contribute to its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.

Synthesis and Characterization

The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide involves multi-step organic reactions. Key methods include the use of catalysts like triethylamine to facilitate coupling reactions. The molecular structure can be analyzed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Synthesis Steps:

  • Preparation of Starting Materials: Involves the synthesis of the benzothiazole core and the phenoxyacetamide moiety.

  • Coupling Reaction: Combines the benzothiazole and phenoxyacetamide components using appropriate catalysts.

  • Purification: Involves techniques such as recrystallization or chromatography to achieve high purity.

Biological Activities and Potential Applications

Research on similar benzothiazole derivatives suggests potential applications in anti-inflammatory and anticancer therapies. These compounds often exhibit biological activity through interactions with specific cellular targets, which can lead to therapeutic effects .

Potential Applications:

  • Anti-inflammatory Agents: May inhibit inflammatory pathways.

  • Anticancer Agents: Could target specific cancer cell mechanisms.

Future Research Directions:

  • In Vitro Studies: Evaluate the compound's efficacy against specific biological targets.

  • In Vivo Studies: Assess the compound's safety and efficacy in animal models.

  • Structure Optimization: Modify the compound to enhance its pharmacological properties.

Data Table: Comparison of Benzothiazole Derivatives

Compound NameMolecular FormulaPotential Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamideNot specifiedAnti-inflammatory, Anticancer
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamideC18H15N3O4S2Medicinal Chemistry, Potential Therapeutic
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamideNot specifiedOncology, Immunotherapy

References:
- EvitaChem. N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzofuran-2-carboxamide.
- EvitaChem. N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide.
- EvitaChem. N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide.
- PMC. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives.

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